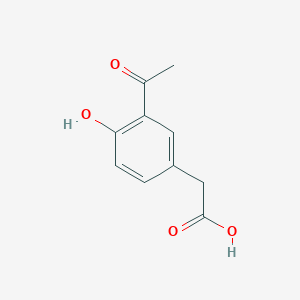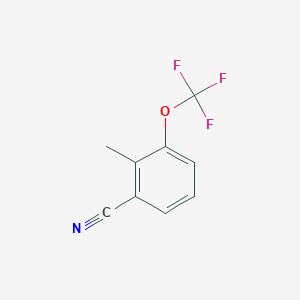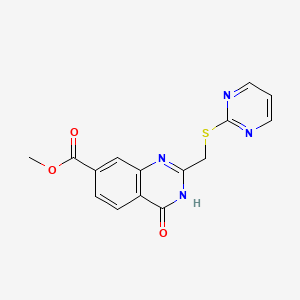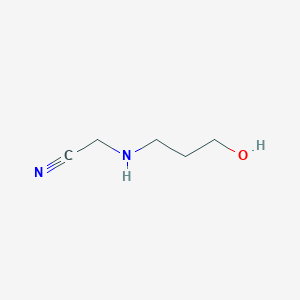
2-((3-Hydroxypropyl)amino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Hydroxypropyl)amino)acetonitrile is an organic compound with the molecular formula C5H10N2O It is a derivative of aminoacetonitrile, featuring a hydroxypropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)amino)acetonitrile typically involves the reaction of aminoacetonitrile with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aminoacetonitrile attacks the carbon atom of 3-chloropropanol, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Aminoacetonitrile, 3-chloropropanol, base (e.g., sodium hydroxide)
Solvent: Typically an alcohol such as ethanol
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Hydroxypropyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-((3-oxopropyl)amino)acetonitrile or 2-((3-carboxypropyl)amino)acetonitrile.
Reduction: Formation of 2-((3-hydroxypropyl)amino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3-Hydroxypropyl)amino)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-((3-Hydroxypropyl)amino)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxypropyl group can enhance its solubility and reactivity, facilitating its incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: A simpler analog without the hydroxypropyl group.
3-Hydroxypropylamine: Lacks the nitrile group but contains the hydroxypropyl moiety.
2-Amino-3-hydroxypropionitrile: Contains both amino and hydroxy groups but in different positions.
Uniqueness
2-((3-Hydroxypropyl)amino)acetonitrile is unique due to the presence of both the hydroxypropyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its bifunctional nature allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H10N2O |
|---|---|
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
2-(3-hydroxypropylamino)acetonitrile |
InChI |
InChI=1S/C5H10N2O/c6-2-4-7-3-1-5-8/h7-8H,1,3-5H2 |
Clé InChI |
BWTLEDIIZUOBQI-UHFFFAOYSA-N |
SMILES canonique |
C(CNCC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)

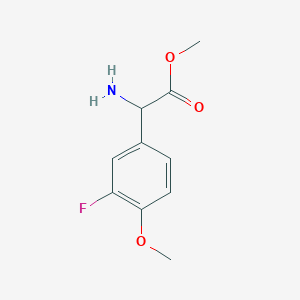
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)

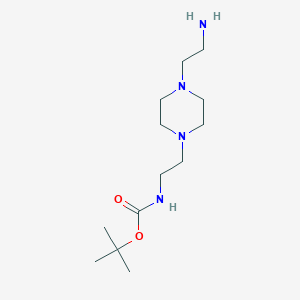
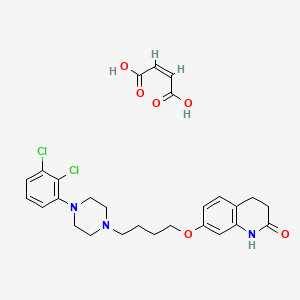

![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
